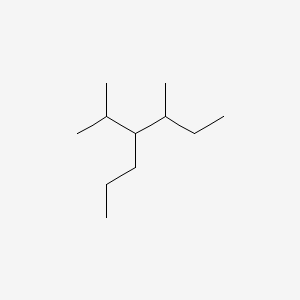

3-Methyl-4-isopropylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61868-99-3 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

3-methyl-4-propan-2-ylheptane |

InChI |

InChI=1S/C11H24/c1-6-8-11(9(3)4)10(5)7-2/h9-11H,6-8H2,1-5H3 |

InChI Key |

SRECVVXQFXRBNI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(C)C)C(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Methyl-4-isopropylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of plausible synthetic methodologies for the preparation of 3-Methyl-4-isopropylheptane, a branched alkane of interest in various fields of chemical research. Due to the absence of a directly published synthesis in peer-reviewed literature, this document outlines a robust, three-step synthetic pathway based on well-established organic chemistry principles. The proposed synthesis commences with a Grignard reaction to construct the carbon skeleton, followed by dehydration to form an alkene intermediate, and concludes with catalytic hydrogenation to yield the target saturated alkane. Detailed experimental protocols, quantitative data tables, and logical workflow diagrams are provided to facilitate the practical application of these methods in a laboratory setting.

Introduction

This compound is a saturated acyclic hydrocarbon with the molecular formula C11H24. As a structurally complex alkane, its synthesis presents an interesting challenge in carbon-carbon bond formation and stereochemical control. While specific applications of this molecule are not widely documented, its synthesis serves as an excellent case study in advanced organic synthesis, relevant to the construction of complex hydrocarbon fragments in larger molecules, including those of pharmaceutical interest. This guide details a logical and practical synthetic route, providing researchers with the necessary information to produce this compound.

Proposed Synthetic Pathway

The most logical and versatile approach to the synthesis of this compound involves a three-step sequence, as illustrated in the workflow diagram below. This pathway is advantageous as it builds the complex carbon skeleton from readily available starting materials.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the proposed synthesis. The quantitative data presented is based on typical yields and conditions for analogous reactions found in the literature.

Step 1: Grignard Reaction - Synthesis of 3-Methyl-4-isopropylheptan-4-ol

The initial step involves the nucleophilic addition of an isopropyl Grignard reagent to 3-methylheptan-4-one. This reaction forms the tertiary alcohol, 3-methyl-4-isopropylheptan-4-ol, successfully constructing the complete carbon backbone of the target molecule.

Caption: Grignard reaction to form the tertiary alcohol intermediate.

Experimental Protocol:

-

Preparation of Isopropylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). The flask is flushed with argon. A solution of 2-bromopropane (1.1 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to initiate the reaction. The reaction mixture is stirred until the magnesium is consumed.

-

Grignard Addition: The solution of isopropylmagnesium bromide is cooled to 0 °C. A solution of 3-methylheptan-4-one (1.0 eq) in anhydrous THF is added dropwise to the Grignard reagent. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

| Parameter | Value | Reference |

| Reactants | 3-Methylheptan-4-one, Isopropylmagnesium Bromide | N/A |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [1][2] |

| Reaction Temperature | 0 °C to Room Temperature | [3] |

| Reaction Time | 2-4 hours | [4] |

| Typical Yield | 70-85% | [4] |

Step 2: Dehydration - Synthesis of 3-Methyl-4-isopropylheptene

The tertiary alcohol intermediate is then dehydrated to form a mixture of alkene isomers, predominantly 3-methyl-4-isopropylheptene. A mild dehydration agent such as phosphorus oxychloride (POCl3) in pyridine is recommended to avoid carbocation rearrangements that can occur with strong acids.[5][6][7]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, the crude 3-methyl-4-isopropylheptan-4-ol (1.0 eq) from the previous step is dissolved in anhydrous pyridine. The flask is cooled to 0 °C in an ice bath.

-

Addition of POCl3: Phosphorus oxychloride (1.5 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction and Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is then carefully poured onto crushed ice and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the crude alkene. Further purification can be achieved by distillation.

| Parameter | Value | Reference |

| Reactant | 3-Methyl-4-isopropylheptan-4-ol | N/A |

| Reagents | Phosphorus oxychloride (POCl3), Pyridine | [5][6][7] |

| Reaction Temperature | 0 °C to Room Temperature | [5] |

| Reaction Time | 12-18 hours | [8][9] |

| Typical Yield | 80-90% | [8][9] |

Step 3: Hydrogenation - Synthesis of this compound

The final step is the catalytic hydrogenation of the alkene mixture to produce the desired saturated alkane, this compound. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[10][11][12]

Experimental Protocol:

-

Reaction Setup: The purified 3-methyl-4-isopropylheptene (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask. A catalytic amount of 10% palladium on carbon (1-5 mol%) is added to the solution.

-

Hydrogenation: The flask is connected to a hydrogen source (balloon or hydrogenation apparatus) and the atmosphere is purged with hydrogen. The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or GC).

-

Workup and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude product. The final product can be purified by distillation if necessary.

| Parameter | Value | Reference |

| Reactant | 3-Methyl-4-isopropylheptene | N/A |

| Catalyst | 10% Palladium on Carbon (Pd/C) | [10][11][12] |

| Solvent | Ethanol or Ethyl Acetate | [13] |

| Hydrogen Pressure | 1 atm (balloon) to 50 psi | [14] |

| Reaction Temperature | Room Temperature | [11] |

| Reaction Time | 2-12 hours | [13] |

| Typical Yield | >95% | [12] |

Physicochemical and Spectroscopic Data

The following table summarizes the expected physicochemical and spectroscopic data for the final product, this compound. Data for the closely related n-undecane is provided for comparison where specific data for the target molecule is unavailable.[15][16][17][18]

| Property | Expected Value for this compound | Reference |

| Molecular Formula | C11H24 | [18] |

| Molecular Weight | 156.31 g/mol | [16] |

| Boiling Point | ~170-180 °C (estimated) | [18] |

| Density | ~0.75-0.77 g/mL (estimated) | [18] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 0.8-1.0 (m, multiple CH₃), 1.1-1.4 (m, multiple CH₂ and CH), 1.5-1.8 (m, CH) | Predicted |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 10-45 (multiple aliphatic carbons) | Predicted |

| IR (neat, cm⁻¹) | 2955, 2925, 2870 (C-H stretch), 1465, 1380 (C-H bend) | [15] |

| Mass Spec (EI, m/z) | 156 (M⁺), fragments corresponding to loss of alkyl groups | [17] |

Alternative Synthetic Strategies

While the Grignard-based approach is robust, other methods could also be employed to synthesize this compound.

Corey-House Synthesis

The Corey-House synthesis provides a powerful method for coupling two different alkyl groups. In this case, a lithium di(sec-butyl)cuprate could be reacted with isopropyl bromide, or a lithium di(isopropyl)cuprate could be reacted with 4-bromo-3-methylheptane. This method is known for its high yields and tolerance of various functional groups.

Conclusion

This technical guide has outlined a detailed and practical three-step synthesis for this compound. By leveraging a Grignard reaction, followed by dehydration and catalytic hydrogenation, this complex branched alkane can be efficiently prepared from readily available starting materials. The provided experimental protocols, quantitative data, and workflow diagrams are intended to serve as a valuable resource for researchers in organic synthesis and related fields. While the presented pathway is based on established and reliable chemical transformations, it is important to note that optimization of reaction conditions may be necessary to achieve maximum yields and purity in a laboratory setting.

References

- 1. adichemistry.com [adichemistry.com]

- 2. youtube.com [youtube.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. reddit.com [reddit.com]

- 5. 17.6 Reactions of Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Some alcohols undergo rearrangement or other unwanted side reacti... | Study Prep in Pearson+ [pearson.com]

- 10. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 8.6 Reduction of Alkenes: Hydrogenation - Organic Chemistry | OpenStax [openstax.org]

- 13. chemistry.illinois.edu [chemistry.illinois.edu]

- 14. charettelab.ca [charettelab.ca]

- 15. Undecane [webbook.nist.gov]

- 16. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Undecane [webbook.nist.gov]

- 18. This compound [chemicalbook.com]

Physicochemical Properties of 3-Methyl-4-isopropylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the branched alkane, 3-Methyl-4-isopropylheptane. Due to a scarcity of direct experimental data for this specific isomer of undecane, this document combines reported computed properties with established principles of hydrocarbon chemistry to offer estimations for key physical constants. General experimental methodologies for determining these properties are also discussed. Furthermore, this guide addresses the current understanding of the biological activity of branched alkanes, noting the absence of specific signaling pathway information for this compound.

Introduction

This compound, a saturated hydrocarbon with the molecular formula C11H24, belongs to the vast family of alkane isomers.[1] As with its numerous structural isomers, its physical and chemical characteristics are dictated by its molecular structure, specifically its degree of branching. Understanding these properties is fundamental for applications in organic synthesis, fuel technology, and for assessing its toxicological and environmental profile. This guide aims to consolidate the available information on this compound and to provide a framework for its experimental investigation.

Chemical Identity

The structure and nomenclature of this compound are foundational to its scientific identity.

-

IUPAC Name : 3-methyl-4-(1-methylethyl)heptane[2]

-

Synonyms : this compound, 3-methyl-4-propan-2-ylheptane[2]

-

Molecular Formula : C11H24[2]

-

Molecular Weight : 156.31 g/mol [2]

-

CAS Number : 61868-99-3[2]

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes computed and estimated properties.

| Property | Value | Source/Method |

| Molecular Formula | C11H24 | - |

| Molecular Weight | 156.31 g/mol | Computed by PubChem[2] |

| Boiling Point | Estimated: 180-190 °C | Based on trends for undecane isomers[1][3] |

| Melting Point | Estimated: < -50 °C | Based on trends for branched alkanes[3] |

| Density | Estimated: ~0.75-0.77 g/mL | Based on isomers of undecane |

| Solubility in Water | Very low | Inferred from properties of similar alkanes[4] |

| Solubility in Organic Solvents | High in non-polar solvents (e.g., hexane, toluene) | Inferred from properties of similar alkanes[4] |

| Vapor Pressure | No data available | - |

| LogP (Octanol/Water Partition Coefficient) | 5.3 | Computed by XLogP3[2] |

Discussion of Properties:

The high degree of branching in this compound significantly influences its physical properties. Generally, increased branching in alkanes leads to a lower boiling point compared to their straight-chain counterparts due to reduced surface area and weaker van der Waals forces.[3] However, highly branched, more compact structures can pack more efficiently into a crystal lattice, sometimes resulting in a higher melting point, though for complex isomers like this, it is expected to be very low.[3] The LogP value of 5.3 indicates a high degree of lipophilicity, predicting very low solubility in water and high solubility in non-polar organic solvents.[2]

Experimental Protocols

Determination of Boiling Point (Thiele Tube Method)

A common and effective method for determining the boiling point of a small liquid sample is the Thiele tube method.[5]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

-

The capillary tube is placed inside the test tube with the open end down.

-

The test tube is attached to the thermometer.

-

The Thiele tube is filled with mineral oil to a level above the side arm.

-

The thermometer and test tube assembly are immersed in the oil in the Thiele tube.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[5]

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed, and then the heat is removed.

-

The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.[5]

Boiling Point Determination Workflow.

Biological Activity and Signaling Pathways

There is currently no scientific literature describing specific biological activities or signaling pathways for this compound. Research on the biological effects of alkanes is generally focused on broader categories.

General Toxicology of Branched Alkanes:

-

Low Acute Toxicity : Branched alkanes are generally considered to have low acute oral, dermal, and inhalation toxicity.[6]

-

Irritation : They can be slightly irritating to the skin and eyes.[6]

-

Genotoxicity : There is no evidence to suggest that they are genotoxic.[6]

-

Systemic Toxicity : Repeated exposure is not likely to cause systemic toxicity.[6]

-

Mechanism of Toxicity : The acute inhalation toxicity of alkanes is thought to be related to their partitioning behavior in the biological system, potentially acting on the lipid bilayer of plasma membranes through a non-specific biophysical mechanism similar to anesthesia.[7]

The absence of specific signaling pathway data for this compound precludes the creation of a diagram for this topic. It is hypothesized that as a simple, non-polar hydrocarbon, it is unlikely to interact with specific cellular receptors to trigger a signaling cascade in the way that more complex endogenous or xenobiotic molecules do. Any biological effects are more likely to be the result of non-specific interactions with cell membranes.

Structure-Property Relationships

The physicochemical properties of alkanes are directly linked to their molecular structure. The degree of branching is a critical determinant of these properties.

Alkane Branching and Property Relationship.

Conclusion

This compound is a branched alkane for which specific experimental physicochemical data is largely unavailable. This guide has provided a summary of its known identifiers and computed properties, along with estimations for key physical constants based on established chemical principles. While no specific biological signaling pathways have been identified for this compound, the general toxicological profile of branched alkanes suggests low toxicity. The provided conceptual diagrams and general experimental protocol serve as a foundation for future research into this and other complex alkane isomers. Further experimental work is required to definitively characterize the properties of this compound.

References

- 1. Undecane - Wikipedia [en.wikipedia.org]

- 2. 3-Methyl-4-(propan-2-yl)heptane | C11H24 | CID 23385031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Mechanism of acute inhalation toxicity of alkanes and aliphatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Methyl-4-isopropylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Methyl-4-isopropylheptane, a branched alkane with the molecular formula C₁₁H₂₄. In the absence of publicly available experimental spectra, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles. Detailed, generalized experimental protocols for obtaining such data are also provided, alongside visualizations of the analytical workflow and a plausible mass spectrometry fragmentation pathway.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from empirical rules, correlation charts, and an understanding of the molecule's structure.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (isopropyl, 2x) | ~ 0.85 - 0.95 | Doublet | 6H |

| CH₃ (ethyl) | ~ 0.85 - 0.95 | Triplet | 3H |

| CH₃ (at C3) | ~ 0.85 - 0.95 | Doublet | 3H |

| CH₂ (ethyl) | ~ 1.25 - 1.40 | Quartet | 2H |

| CH₂ (heptane chain) | ~ 1.25 - 1.40 | Multiplet | 4H |

| CH (isopropyl) | ~ 1.40 - 1.60 | Multiplet | 1H |

| CH (at C3) | ~ 1.40 - 1.60 | Multiplet | 1H |

| CH (at C4) | ~ 1.40 - 1.60 | Multiplet | 1H |

Note: The signals for the methylene and methine protons in the main chain and isopropyl group are expected to be complex and overlapping multiplets due to diastereotopicity and complex spin-spin coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Chemical Shift (ppm) |

| CH₃ (isopropyl, 2x) | ~ 20 - 25 |

| CH₃ (ethyl) | ~ 10 - 15 |

| CH₃ (at C3) | ~ 15 - 20 |

| CH₂ (ethyl) | ~ 25 - 30 |

| CH₂ (heptane chain) | ~ 30 - 40 |

| CH (isopropyl) | ~ 30 - 35 |

| CH (at C3) | ~ 35 - 40 |

| CH (at C4) | ~ 40 - 45 |

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibration |

| C-H (alkane) | 2850 - 2960 | Strong | Stretch |

| C-H (CH₃) | ~ 1450 and ~1375 | Medium | Bend |

| C-H (CH₂) | ~ 1465 | Medium | Bend (Scissoring) |

Note: The IR spectrum of an alkane is typically simple, dominated by C-H stretching and bending vibrations.

Table 4: Predicted Major Mass Spectrometry Fragments (Electron Ionization)

| m/z | Proposed Fragment Ion | Comments |

| 156 | [C₁₁H₂₄]⁺ | Molecular Ion (M⁺) - Expected to be of low abundance or absent. |

| 113 | [C₈H₁₇]⁺ | Loss of a propyl radical (•C₃H₇) |

| 99 | [C₇H₁₅]⁺ | Loss of a butyl radical (•C₄H₉) |

| 85 | [C₆H₁₃]⁺ | Loss of an isobutyl radical (•C₄H₉) |

| 71 | [C₅H₁₁]⁺ | Loss of a pentyl radical (•C₅H₁₁) |

| 57 | [C₄H₉]⁺ | Loss of a hexyl radical (•C₆H₁₃) - Likely a prominent peak (e.g., t-butyl cation). |

| 43 | [C₃H₇]⁺ | Isopropyl or propyl cation - Often the base peak. |

| 29 | [C₂H₅]⁺ | Ethyl cation. |

Note: In branched alkanes, fragmentation is favored at the branching points to form more stable secondary and tertiary carbocations. The relative abundance of the molecular ion is often low.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a liquid alkane like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the liquid sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a pulse angle of 30-45 degrees.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).

-

The acquisition time is typically set to 2-4 seconds with a relaxation delay of 1-2 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).

-

A pulse angle of 30 degrees is commonly used.

-

The acquisition time is typically around 1-2 seconds with a relaxation delay of 2 seconds to allow for full relaxation of quaternary carbons.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a single drop of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top of the first to create a thin liquid film.

-

-

Data Acquisition (FT-IR):

-

Record a background spectrum of the clean, empty sample holder.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).

-

The final spectrum is typically an average of 16 to 32 scans to improve the signal-to-noise ratio.

-

3. Mass Spectrometry (MS)

-

Sample Introduction (via Gas Chromatography - GC-MS):

-

Inject a dilute solution of the sample (e.g., 1 µL of a 1 mg/mL solution in a volatile solvent like hexane) into the gas chromatograph.

-

The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5).

-

The separated components elute from the column and enter the mass spectrometer ion source.

-

-

Ionization and Analysis (Electron Ionization - EI):

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes ionization and fragmentation of the molecules.

-

The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation of this compound

This diagram illustrates the predicted fragmentation pathway of this compound under electron ionization conditions.

Caption: Predicted MS fragmentation pathway.

An In-depth Technical Guide to the Isomers of Undecane (C11H24) and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecane (C11H24) is an alkane hydrocarbon with 159 structural isomers. This technical guide provides a comprehensive overview of the physical and chemical properties of n-undecane and a selection of its branched-chain isomers. The relationship between molecular structure and physical properties is explored, with a focus on boiling point, melting point, density, and refractive index. Standardized experimental protocols for the determination of these properties are detailed to ensure reproducibility and accuracy in research and development settings. Furthermore, a visual classification of undecane isomers based on their carbon chain branching is presented to facilitate a deeper understanding of their structural diversity.

Introduction

Alkanes, being the simplest saturated hydrocarbons, form the foundational framework of many organic molecules, including those of pharmaceutical interest. Undecane (C11H24) and its isomers are colorless liquids at room temperature and are characterized by their low reactivity.[1] Their physical properties, however, vary significantly with the arrangement of carbon atoms in their molecular structure. Understanding these variations is crucial for applications ranging from solvent selection in chemical synthesis to their use as reference standards in analytical techniques like gas chromatography. In the context of drug development, the lipophilicity of a molecule, which can be inferred from its partitioning behavior, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. While undecane itself is not a therapeutic agent, its isomers provide a valuable model system for studying the impact of alkyl chain branching on physicochemical characteristics that govern drug absorption, distribution, metabolism, and excretion (ADME).

Isomers of Undecane (C11H24)

There are 159 structural isomers of undecane, each with the same molecular formula but a unique arrangement of its 11 carbon atoms. This structural diversity leads to a wide range of physical properties. The isomers can be broadly classified based on the parent carbon chain and the number and position of methyl or other alkyl substituents. For the purpose of this guide, we will focus on the straight-chain isomer, n-undecane, and a selection of its monomethyl- and dimethyl-substituted isomers to illustrate the key structure-property relationships.

Physical and Chemical Properties of Undecane Isomers

The physical properties of alkanes are primarily governed by the strength of the intermolecular van der Waals forces. As the number of carbon atoms increases, the surface area of the molecule and the number of electrons increase, leading to stronger van der Waals forces and, consequently, higher boiling and melting points.[2] However, for a given number of carbon atoms, i.e., for isomers, branching of the carbon chain plays a crucial role. Increased branching leads to a more compact, spherical shape, which reduces the effective surface area for intermolecular contact. This weakening of van der Waals forces results in lower boiling points for branched isomers compared to their straight-chain counterparts.[2]

The following tables summarize the key physical properties of n-undecane and a selection of its branched isomers.

Table 1: Physical Properties of n-Undecane

| Property | Value |

| IUPAC Name | Undecane |

| Molecular Formula | C11H24 |

| Molecular Weight | 156.31 g/mol |

| Boiling Point | 196 °C |

| Melting Point | -26 °C |

| Density | 0.74 g/mL at 25°C |

| Refractive Index (n20/D) | 1.417 |

Table 2: Physical Properties of Selected Monomethyl-Substituted Undecane Isomers

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 2-Methyldecane | 189.3 | -48.9 | 0.735 | 1.414 |

| 3-Methyldecane | 189.8 | - | 0.739 | 1.416 |

| 4-Methyldecane | 187.0 - 187.9 | -92 | 0.738 - 0.74 | 1.415 - 1.416 |

| 5-Methyldecane | 186.1 | -57.06 (est.) | 0.742 | 1.417 |

Table 3: Physical Properties of Selected Dimethyl-Substituted Undecane Isomers

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 2,2-Dimethylnonane | 177.1 - 178.8 | - | 0.743 | 1.418 |

| 2,3-Dimethylnonane | 186 - 186.9 | -57.06 (est.) | 0.741 - 0.744 | 1.417 - 1.418 |

| 2,6-Dimethylnonane | 182 - 184 | -57.06 (est.) | 0.741 - 0.748 | 1.416 - 1.419 |

| 3,3-Dimethylnonane | 185 | - | - | - |

| 3,5-Dimethylnonane | 180 - 180.7 | -57.06 (est.) | 0.743 | 1.417 |

| 3,6-Dimethylnonane | 182 | -57.06 (est.) | 0.743 | 1.417 |

| 4,4-Dimethylnonane | 182 | - | 0.747 | - |

| 4,5-Dimethylnonane | 184 | - | 0.741 | 1.416 |

Note: Some data points, particularly melting points for highly branched isomers, are estimated values due to the difficulty in their experimental determination.

Experimental Protocols

Accurate and reproducible determination of the physical properties of undecane isomers is essential for their reliable use in research and industry. The following sections detail standardized methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For volatile organic liquids like undecane isomers, the ASTM D1078 standard test method is widely used.[3]

Methodology:

-

Apparatus: A distillation flask, condenser, receiving graduate, and a calibrated thermometer or temperature sensor are required.

-

Procedure: A measured volume of the sample is placed in the distillation flask. The flask is heated, and the vapor is passed through the condenser. The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point. The temperature is continuously monitored as the distillation proceeds.

-

Data Analysis: The boiling range is reported, which includes the initial and final boiling points. For pure compounds, this range is typically very narrow.

Determination of Melting Point

The melting point is the temperature at which a solid transitions to a liquid. The OECD Guideline 102 provides several methods for determining the melting point or melting range.[4]

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube.

-

Apparatus: A melting point apparatus with a heated block or oil bath and a calibrated thermometer or digital temperature sensor is used.

-

Procedure: The capillary tube containing the sample is placed in the heating block. The temperature is raised at a controlled rate. The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded.

-

Data Analysis: The melting range is reported. A narrow melting range is indicative of a pure compound.

Determination of Density

Density is the mass per unit volume of a substance. The ASTM D4052 standard test method using a digital density meter is a precise and efficient method for liquids.[5][6]

Methodology:

-

Apparatus: A digital density meter, which typically operates on the oscillating U-tube principle.

-

Calibration: The instrument is calibrated using certified reference standards of known density (e.g., dry air and pure water).

-

Procedure: A small volume of the liquid sample is injected into the oscillating U-tube. The instrument measures the oscillation period of the tube, which is related to the density of the sample.

-

Data Analysis: The density is automatically calculated and displayed by the instrument, often to four or five decimal places. The temperature of the measurement must be precisely controlled and reported.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound. The Abbe refractometer is a common instrument used for this measurement.[7][8]

Methodology:

-

Apparatus: An Abbe refractometer with a light source (typically a sodium D line), prisms, and a temperature-controlled stage.

-

Calibration: The instrument is calibrated using a standard of known refractive index, such as distilled water.

-

Procedure: A few drops of the liquid sample are placed on the prism surface. Light is passed through the sample, and the user adjusts the instrument to bring a dividing line between light and dark fields into the crosshairs of the eyepiece.

-

Data Analysis: The refractive index is read directly from the instrument's scale. The temperature of the measurement must be controlled and reported, as the refractive index is temperature-dependent.

Visualization of Isomer Classification

To visually represent the structural diversity of undecane isomers, a classification based on the degree of branching can be useful. The following diagram, generated using the DOT language, illustrates a simplified classification of some of the isomers discussed in this guide.

Caption: Classification of selected undecane isomers.

Conclusion

The 159 isomers of undecane provide a rich landscape for understanding the fundamental principles of structure-property relationships in organic chemistry. This guide has summarized the key physical properties of n-undecane and a representative selection of its branched isomers, highlighting the significant impact of molecular structure on these characteristics. The detailed experimental protocols provided for the determination of boiling point, melting point, density, and refractive index serve as a valuable resource for researchers, ensuring the generation of high-quality, reproducible data. The visual classification of isomers further aids in conceptualizing the structural diversity within this class of alkanes. For professionals in drug development, the principles illustrated here for undecane isomers offer insights into how subtle changes in the alkyl portions of drug molecules can influence their physicochemical properties and, ultimately, their biological activity.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 3. ASTM D1078 Test Method for Distillation Range of Volatile Organic Liquids - Articles - New Prosper [sdruav.com]

- 4. acri.gov.tw [acri.gov.tw]

- 5. ASTM D4052 - eralytics [eralytics.com]

- 6. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 7. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 8. Abbe Refractometer – OPTIKAMICROSCOPES [optikamicroscopes.com]

The Enigmatic Presence of 3-Methyl-4-isopropylheptane in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched alkanes represent a diverse class of hydrocarbons found throughout the natural world, playing critical roles in chemical communication, physiological processes, and ecological interactions. This technical guide delves into the natural occurrence of a specific branched alkane, 3-Methyl-4-isopropylheptane, a molecule whose presence in nature, while not explicitly documented, can be inferred from the established biosynthesis and distribution of structurally related compounds. This document provides a comprehensive overview of the probable natural sources, biosynthetic pathways, and detailed experimental protocols for the isolation and identification of such branched alkanes from complex biological matrices. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, chemical ecology, and drug discovery, facilitating the exploration of this intriguing class of molecules.

Introduction to Branched Alkanes in Nature

Alkanes, the simplest class of organic compounds consisting solely of carbon and hydrogen atoms, are ubiquitous in nature. While linear alkanes are common constituents of plant cuticular waxes and petroleum deposits, branched alkanes, characterized by the presence of alkyl side chains, exhibit a more nuanced distribution and often possess specific biological activities. These molecules are key components of insect pheromones, plant volatiles, and microbial secondary metabolites. Their structural diversity, arising from variations in chain length, and the position and number of methyl or other alkyl branches, contributes to their functional specificity in mediating intra- and interspecific interactions.

Postulated Natural Occurrence of this compound

While a direct literature citation for the isolation of this compound from a natural source remains elusive, the well-documented presence of a wide array of other branched alkanes in various organisms strongly suggests its potential for natural occurrence.

Plant Kingdom

Plants are prolific producers of volatile organic compounds (VOCs), including a variety of branched-chain alkanes. These compounds contribute to the characteristic aroma of fruits and flowers and are involved in plant defense and communication. The biosynthesis of these molecules is closely linked to the catabolism of branched-chain amino acids such as leucine, isoleucine, and valine. Given the structural similarity of this compound to known plant-derived branched alkanes, it is plausible that it could be a minor component of the essential oils or volatile emissions of certain plant species.

Insecta

Insects utilize a complex chemical language for communication, with cuticular hydrocarbons (CHCs) playing a pivotal role in mate recognition, species identification, and social organization. These CHCs are often a complex mixture of linear and branched alkanes. The structural diversity of insect CHCs is vast, with numerous examples of monomethyl, dimethyl, and trimethylalkanes having been identified. The presence of a methyl and an isopropyl group on a heptane backbone in this compound is consistent with the structural motifs observed in many insect CHCs. Therefore, it is a viable candidate for a yet-to-be-identified component of an insect's cuticular wax layer or pheromone blend.

Microbial World

Microorganisms, including bacteria and fungi, are known to produce a diverse array of volatile organic compounds (MVOCs) as part of their secondary metabolism. These MVOCs can have various ecological roles, including acting as signaling molecules or antimicrobial agents. While the focus of MVOC research has often been on more functionalized compounds, the production of branched alkanes by microbes has been reported. It is conceivable that specific microbial strains, under particular growth conditions, could synthesize this compound.

Putative Biosynthetic Pathway

The biosynthesis of branched-chain alkanes in plants and insects is generally believed to originate from fatty acid synthesis, incorporating precursors derived from branched-chain amino acids. The following diagram illustrates a plausible biosynthetic pathway leading to a branched alkane like this compound.

Caption: Putative biosynthetic pathway for this compound.

Experimental Protocols for Isolation and Identification

The detection and characterization of novel branched alkanes like this compound from natural sources require a systematic and robust analytical approach. The following sections detail the key experimental protocols.

Sample Collection and Preparation

Objective: To extract volatile and semi-volatile compounds, including branched alkanes, from the biological matrix.

Methodology:

-

Headspace Sorptive Extraction (HSSE) or Solid-Phase Microextraction (SPME): For volatile compounds from plants or microbial cultures.

-

Place the sample (e.g., plant leaves, flowers, or a microbial culture on agar) in a sealed, inert container.

-

Expose a sorbent-coated stir bar (HSSE) or a coated fiber (SPME) to the headspace above the sample for a defined period (e.g., 30-60 minutes) at a controlled temperature.

-

The sorbent will trap the volatile organic compounds.

-

-

Solvent Extraction: For cuticular hydrocarbons from insects.

-

Briefly immerse the insect(s) (typically 10-30 seconds) in a non-polar solvent such as hexane or pentane. This minimizes the extraction of internal lipids.

-

The resulting extract contains the cuticular hydrocarbons.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the components of the extract.

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is the instrument of choice.

-

Chromatographic Separation:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for hydrocarbon analysis.

-

Injection: The trapped volatiles from HSSE/SPME are thermally desorbed in the GC inlet, or the solvent extract is injected.

-

Temperature Program: A temperature gradient is applied to the GC oven to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at 50°C, ramp to 300°C at a rate of 5-10°C/min, and hold for 10-20 minutes.

-

-

Mass Spectrometry Detection:

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Mass spectra are recorded for each eluting compound.

-

Data Analysis and Compound Identification

Objective: To identify this compound and other branched alkanes in the chromatogram.

Methodology:

-

Retention Index (RI) Calculation: The retention time of the unknown peak is compared to the retention times of a series of n-alkane standards run under the same chromatographic conditions. The calculated RI can be compared to literature values for branched alkanes.

-

Mass Spectral Interpretation: The mass spectrum of the unknown compound is analyzed for characteristic fragmentation patterns. For branched alkanes, key fragment ions result from cleavage at the branching points.

-

Library Matching: The experimental mass spectrum is compared against spectral libraries such as NIST (National Institute of Standards and Technology) and Wiley.

-

Confirmation with Authentic Standard: The definitive identification requires the comparison of the retention time and mass spectrum of the unknown compound with those of a synthesized authentic standard of this compound.

The following diagram illustrates a typical experimental workflow for the analysis of branched alkanes.

Caption: Experimental workflow for branched alkane analysis.

Quantitative Data Summary

As this compound has not yet been reported in the literature as a natural product, there is no quantitative data available on its natural abundance. However, for structurally related branched alkanes found in nature, their concentrations can vary significantly depending on the organism, tissue, and environmental conditions. The following table provides a hypothetical structure for presenting such data once it becomes available.

| Organism | Tissue/Source | Concentration of this compound (ng/g or ng/individual) | Analytical Method | Reference |

| Hypothetical Plant sp. | Flower Volatiles | Data Not Available | HSSE-GC-MS | Future Study |

| Hypothetical Insect sp. | Cuticular Wax | Data Not Available | Solvent Extraction-GC-MS | Future Study |

| Hypothetical Bacterium sp. | Headspace VOCs | Data Not Available | SPME-GC-MS | Future Study |

Conclusion

The natural occurrence of this compound remains an open question, presenting an exciting opportunity for discovery in the field of natural product chemistry. Based on the established principles of branched alkane biosynthesis and distribution in plants, insects, and microorganisms, its presence in nature is a distinct possibility. The detailed experimental protocols outlined in this guide provide a robust framework for researchers to undertake the systematic investigation of this and other novel branched alkanes. The identification and characterization of such molecules will undoubtedly contribute to our understanding of chemical ecology and may unveil new compounds with potential applications in drug development and other industries.

An In-depth Technical Guide to the Thermodynamic Stability of Branched vs. Linear Alkanes

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles governing the thermodynamic stability of branched versus linear alkanes. It includes quantitative data, detailed experimental protocols, and conceptual visualizations to facilitate a deep understanding of this fundamental concept in organic chemistry.

Core Principles of Alkane Stability

Branched alkanes are generally more thermodynamically stable than their linear isomers.[1][2] This increased stability is reflected in their lower standard heats of combustion (ΔH°c) and more negative (or less positive) standard heats of formation (ΔH°f).[3] While seemingly counterintuitive, as branching can introduce steric hindrance, a combination of electronic and structural factors contributes to this phenomenon.

The primary reasons for the enhanced stability of branched alkanes are still a subject of some debate in the chemical literature, but are understood to involve a combination of factors:

-

Intramolecular Forces and Electron Correlation: Some theories suggest that attractive London dispersion forces play a significant role in stabilizing the more compact structures of branched alkanes.[4] Additionally, electron correlation effects between electrons in 1,3 alkyl groups are thought to contribute significantly to the greater stability of branched alkanes.

-

Electrostatic Effects and Quantum Energy: A density functional theory (DFT) analysis reveals that branched alkanes exhibit less destabilizing steric energy compared to their linear counterparts.[1] This is counteracted by a quantum energy term, leaving electrostatic and correlation energies as the primary drivers for the increased stability of branched structures.[1]

-

Hyperconjugation: While more commonly discussed in the context of carbocation and alkene stability, hyperconjugation, specifically the delocalization of electrons from C-H σ bonds into adjacent empty or partially filled orbitals, may contribute to the overall stability of highly substituted alkanes.

-

Bond Strength: Branched alkanes possess a greater number of stronger primary C-H bonds compared to their linear isomers, which have more secondary C-H bonds. This difference in bond energies can contribute to the overall thermodynamic stability.[5]

It is important to note that boiling points and melting points are not direct measures of thermodynamic stability.[4] Boiling points are primarily influenced by intermolecular forces, with linear alkanes having higher boiling points due to their larger surface area and stronger van der Waals interactions.[6][7][8] Melting points are influenced by both intermolecular forces and the efficiency of crystal lattice packing.[4][6]

Quantitative Thermodynamic Data

The thermodynamic stability of alkanes is quantified by their standard heats of formation (ΔH°f) and standard heats of combustion (ΔH°c). The following tables summarize these values for a selection of linear and branched alkanes. A lower (more negative) heat of combustion indicates greater stability.

| Alkane | Molecular Formula | Isomer Type | Standard Heat of Formation (ΔH°f) (kJ/mol) | Standard Heat of Combustion (ΔH°c) (kJ/mol) |

| n-Butane | C4H10 | Linear | -125.6 | -2877.5 |

| Isobutane (2-Methylpropane) | C4H10 | Branched | -134.2 | -2868.9 |

| n-Pentane | C5H12 | Linear | -146.9 | -3536.1 |

| Isopentane (2-Methylbutane) | C5H12 | Branched | -153.6 | -3529.4 |

| Neopentane (2,2-Dimethylpropane) | C5H12 | Branched | -166.0 | -3515.2 |

| n-Hexane | C6H14 | Linear | -167.2 | -4163.2 |

| 2-Methylpentane | C6H14 | Branched | -174.5 | -4155.9 |

| 2,2-Dimethylbutane | C6H14 | Branched | -185.9 | -4145.5 |

| n-Octane | C8H18 | Linear | -208.5 | -5470.5 |

| 2,2,3,3-Tetramethylbutane | C8H18 | Branched | -225.9 | -5452.1 |

Data sourced from the NIST Chemistry WebBook and other thermochemical databases.

Experimental Determination of Heats of Combustion

The experimental determination of the heat of combustion for alkanes is typically performed using a bomb calorimeter. This instrument measures the heat released during a combustion reaction at a constant volume.

The following is a generalized protocol for determining the heat of combustion of a liquid or solid alkane using a bomb calorimeter.

Apparatus:

-

Parr-type bomb calorimeter

-

High-pressure oxygen source

-

Pellet press (for solid samples)

-

Fuse wire (typically nickel-chromium or platinum)

-

Crucible

-

High-precision thermometer (0.01°C resolution)

-

Stirrer

-

Ignition unit

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 gram of the alkane sample. If the sample is a solid, use a pellet press to create a compact pellet.

-

Measure and weigh a 10 cm length of fuse wire.

-

-

Bomb Assembly:

-

Place the weighed sample into the crucible within the bomb.

-

Secure the fuse wire to the electrodes in the bomb head, ensuring it makes good contact with the sample without touching the crucible walls.

-

Carefully assemble the bomb, ensuring a tight seal.

-

-

Pressurization:

-

With the assistance of a trained operator, connect the bomb to the oxygen source and slowly pressurize it to approximately 25-30 atm.

-

-

Calorimeter Setup:

-

Place the sealed bomb into the calorimeter bucket.

-

Accurately measure a known volume (e.g., 2000 mL) of deionized water and add it to the bucket, ensuring the bomb is fully submerged.

-

Place the bucket inside the insulated jacket of the calorimeter.

-

Lower the cover, ensuring the thermometer and stirrer are properly positioned.

-

-

Temperature Equilibration and Data Collection:

-

Turn on the stirrer and allow the system to reach thermal equilibrium.

-

Record the initial temperature to the nearest 0.01°C.

-

Continue to record the temperature at regular intervals (e.g., every 30 seconds) for a few minutes to establish a baseline.

-

-

Ignition and Post-Ignition Data Collection:

-

Stand back from the calorimeter and activate the ignition unit to fire the bomb.

-

Continue to record the temperature at regular intervals as it rises.

-

Once the temperature has peaked, continue recording at regular intervals until it begins to cool at a steady rate.

-

-

Post-Experiment Analysis:

-

Carefully release the pressure from the bomb.

-

Disassemble the bomb and measure the length of any unburned fuse wire.

-

Calculate the heat capacity of the calorimeter (often done by first combusting a sample with a known heat of combustion, such as benzoic acid).

-

Calculate the heat of combustion of the alkane sample, correcting for the heat released by the combustion of the fuse wire.

-

Visualizations

References

- 1. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkane - Wikipedia [en.wikipedia.org]

- 3. organic chemistry - Deciding the order of heat of combustion of isomeric alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. reddit.com [reddit.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

A Technical Guide to Higher-Order Branched Alkanes: Synthesis, Properties, and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Higher-order branched alkanes, a class of saturated hydrocarbons characterized by complex, multi-branched structures, are attracting increasing interest across various scientific disciplines. Their unique physicochemical properties, stemming from their distinct molecular architecture, render them valuable in specialized applications, particularly within the pharmaceutical industry. This technical guide provides a comprehensive literature review of the synthesis, characterization, and application of these molecules, with a focus on their relevance to drug development. For the purposes of this review, "higher-order branched alkanes" will encompass highly branched isoparaffins, as well as dendrimeric and hyperbranched structures with alkane or polyolefin cores.

Physicochemical Properties of Higher-Order Branched Alkanes

The degree of branching in alkanes significantly influences their physical properties. Unlike their linear counterparts, highly branched alkanes exhibit lower boiling points and, in some cases, higher melting points. This phenomenon is attributed to the interplay between intermolecular forces and molecular geometry.

Boiling Point: Increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals interactions (London dispersion forces).[1][2][3][4][5] Consequently, less energy is required to overcome these weaker forces, resulting in lower boiling points compared to linear alkanes of the same molecular weight.

Melting Point: The effect of branching on melting point is more complex. While increased branching generally disrupts crystal packing and lowers the melting point, highly symmetrical branched molecules can pack more efficiently into a crystal lattice than their less symmetrical or linear isomers.[3] This efficient packing leads to stronger intermolecular forces within the crystal, requiring more energy to melt the solid, thus resulting in a higher melting point.

Viscosity and Solubility: The compact, globular structure of highly branched alkanes also leads to lower viscosity compared to linear alkanes of similar molecular weight.[6] Their nonpolar nature makes them virtually insoluble in water but soluble in nonpolar organic solvents.[3] Isoparaffins, which are complex mixtures of branched alkanes, are noted for their low viscosity and good low-temperature properties.[7]

Quantitative Data on Branched Alkanes

The following tables summarize key physicochemical properties of selected branched alkanes.

| Alkane Isomer (C8H18) | Boiling Point (°C) | Melting Point (°C) |

| n-Octane | 125.7 | -57 |

| 2-Methylheptane | 117.6 | -109 |

| 2,2,4-Trimethylpentane (Isooctane) | 99.3 | -107.4 |

| Alkane Isomer (C9H20) | Boiling Point (°C) | Melting Point (°C) |

| n-Nonane | 150.8 | -53.5 |

| 2,2,4,4-Tetramethylpentane | 122.3 | - |

| 3,3-Diethylpentane | 146.5 | - |

Note: Data is compiled from various sources. The availability of complete datasets for a wide range of higher-order branched alkanes is limited.

Synthesis of Higher-Order Branched Alkanes

The synthesis of structurally defined, higher-order branched alkanes presents a significant challenge in organic chemistry. Common strategies involve the construction of a carbon skeleton through carbon-carbon bond-forming reactions, followed by reduction to the corresponding alkane. For hyperbranched and dendrimeric structures, specialized polymerization techniques are employed.

Synthesis of Highly Branched Alkanes

1. Grignard Reactions: A versatile method for creating tertiary and quaternary carbon centers involves the reaction of a Grignard reagent with a ketone or an ester. The resulting tertiary alcohol can then be deoxygenated to yield the highly branched alkane.[8]

Experimental Protocol: Synthesis of a Tertiary Alcohol via Grignard Reaction

-

Materials: Magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (THF), alkyl or aryl halide (e.g., tert-butyl chloride), ketone or ester, dilute acid (e.g., HCl or H2SO4) for workup.

-

Procedure:

-

All glassware must be rigorously dried to prevent quenching of the Grignard reagent.

-

Magnesium turnings are placed in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of the alkyl/aryl halide in the anhydrous ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is often initiated with a small crystal of iodine.[7][9]

-

Once the Grignard reagent is formed, a solution of the ketone or ester in the anhydrous ether is added slowly, typically at a low temperature to control the exothermic reaction.

-

The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the slow addition of a dilute acid.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude tertiary alcohol, which can be purified by chromatography or distillation.[10]

-

2. Alkylation of Dithianes: This method allows for the synthesis of long-chain branched alkanes. A 1,3-dithiane is deprotonated to form a nucleophilic carbanion, which can then be alkylated with an appropriate alkyl halide. Subsequent desulfurization yields the alkane.[11]

3. Carbocation Rearrangements: Acid-catalyzed isomerization of linear or less-branched alkanes can lead to the formation of more stable, highly branched structures. This is a common process in petroleum refining to increase the octane number of gasoline.

Synthesis of Hyperbranched Polymers and Dendrimers

Hyperbranched polymers and dendrimers represent the pinnacle of molecular branching. Their synthesis involves controlled, step-wise growth from a central core or monomer units.

1. Divergent Synthesis: This approach starts from a multifunctional core molecule and builds outwards, generation by generation. Each step involves the addition of monomer units to the periphery of the growing molecule.[12]

2. Convergent Synthesis: In this method, the dendritic wedges (dendrons) are synthesized first and then attached to a central core in the final step. This approach offers better control over the final structure and purity.[12]

3. Chain-Growth Polymerization: Techniques like self-condensing vinyl polymerization (SCVP) and ring-opening polymerization can be used to synthesize hyperbranched polymers in a one-pot reaction.[13][14]

The following diagram illustrates the general concept of divergent and convergent synthesis of dendrimers.

Caption: Divergent vs. Convergent synthesis of dendrimers.

Characterization of Higher-Order Branched Alkanes

A combination of analytical techniques is employed to confirm the structure and purity of synthesized higher-order branched alkanes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon skeleton and confirming the positions of branching.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns, which can help to identify the branching structure.

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compounds.

-

Size Exclusion Chromatography (SEC): Particularly useful for determining the molecular weight and molecular weight distribution of hyperbranched polymers and dendrimers.[15]

Applications in Drug Development

The unique properties of higher-order branched alkanes make them attractive for various applications in the pharmaceutical industry, primarily as excipients and components of drug delivery systems.

Isoparaffins as Pharmaceutical Excipients

Isoparaffins are widely used in topical and transdermal formulations due to their excellent properties:[16][17]

-

Low Toxicity and Skin Irritation: Their inert nature makes them safe for contact with the skin.

-

Good Spreading Properties: Their low viscosity allows for elegant and easily applicable formulations.

-

Solvent for Lipophilic Drugs: They can dissolve and carry lipophilic active pharmaceutical ingredients (APIs).

-

Emollient Properties: They help to soften and soothe the skin.

The following workflow illustrates the role of isoparaffins in a topical formulation.

Caption: Isoparaffins as carriers in topical drug delivery.

Dendrimers and Hyperbranched Polymers in Drug Delivery

The well-defined, three-dimensional architecture of dendrimers and hyperbranched polymers makes them promising candidates for advanced drug delivery systems.[12][18][19]

-

Drug Encapsulation: The internal cavities of these macromolecules can encapsulate drug molecules, protecting them from degradation and controlling their release.

-

Targeted Delivery: The surface of dendrimers can be functionalized with targeting ligands to direct the drug to specific cells or tissues.

-

Enhanced Solubility: They can improve the solubility of poorly water-soluble drugs.

The following diagram depicts a dendrimer-based drug delivery system.

Caption: A functionalized dendrimer for targeted drug delivery.

Conclusion

Higher-order branched alkanes represent a fascinating class of molecules with tunable physicochemical properties that are directly linked to their unique molecular architecture. While their synthesis can be challenging, the development of novel synthetic methodologies continues to expand the accessible structural diversity. In the pharmaceutical arena, highly branched alkanes, particularly isoparaffins, have established a role as valuable excipients. The more complex dendrimeric and hyperbranched structures hold immense promise for the future of drug delivery, offering the potential for targeted therapies with improved efficacy and reduced side effects. Further research into the synthesis of novel, purely alkane-based dendrimers and a more comprehensive characterization of their properties will undoubtedly unlock new applications in drug development and beyond.

References

- 1. experts.illinois.edu [experts.illinois.edu]

- 2. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 3. 3.3. Properties of alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Facile Synthesis of Functionalised Hyperbranched Polymers for Application as Novel, Low Viscosity Lubricant Formulation Components - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. m.youtube.com [m.youtube.com]

- 9. cerritos.edu [cerritos.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. A novel synthesis of branched high-molecular-weight (C40+) long-chain alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dendrimeric Structures in the Synthesis of Fine Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of hyperbranched polymers with controlled structure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis of hyperbranched polyarylethenes by consecutive C–H vinylation reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. eng.uc.edu [eng.uc.edu]

- 16. Q & A about Isoparaffin - News - ADDTEK - Chemistry Creates Value [add-tek.com]

- 17. Isoparaffins - synthetic hydrocarbon solvents | Shell Global [shell.com]

- 18. Synthesis, characterization and applications of poly-aliphatic amine dendrimers and dendrons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Review of Synthesis, Characterization and Applications of Functionalized Dendrimers [article.sapub.org]

Methodological & Application

Application Note: Analysis of 3-Methyl-4-isopropylheptane using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note outlines a generalized protocol for the qualitative and quantitative analysis of 3-methyl-4-isopropylheptane using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis, providing a framework for researchers, scientists, and drug development professionals working with volatile organic compounds.

Introduction

This compound is a branched alkane whose detection and quantification are pertinent in various fields, including environmental analysis, chemical synthesis, and potentially as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile compounds.[1][2] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides detailed molecular information by ionizing the compounds and measuring their mass-to-charge ratio (m/z).[1] This document provides a comprehensive protocol for the GC-MS analysis of this compound.

Experimental

A detailed experimental protocol is provided below, outlining sample preparation, GC-MS instrumentation, and data analysis procedures.

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The choice of method depends on the sample matrix and the concentration of the analyte.

-

Solvent Selection: Use volatile organic solvents such as hexane, dichloromethane, or iso-octane.[1] Avoid water, strong acids, and strong bases as they are not amenable to standard GC-MS analysis.[3]

-

Sample Purity: Ensure samples are free of particulate matter by employing cleanup procedures like centrifugation or filtration.[1]

-

Concentration: For direct injection, a concentration of approximately 10 µg/mL is recommended to achieve a column loading of about 10 ng with a 1 µL injection in splitless mode.[3]

-

Extraction Techniques:

-

Liquid-Liquid Extraction (LLE): This technique is used to separate analytes based on their solubility in different immiscible solvents.[1]

-

Solid Phase Extraction (SPE): SPE is employed to concentrate and purify analytes from complex matrices.[1]

-

Headspace Analysis: This method is suitable for analyzing volatile compounds in solid or liquid samples without direct injection of the matrix.[1][2] It can be performed in two modes:

-

Solid Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample (or its headspace) to adsorb the analytes, which are then thermally desorbed in the GC inlet.[2]

-

The following table summarizes the recommended GC-MS instrument parameters for the analysis of this compound. These parameters may require optimization based on the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | |

| Column | Non-polar column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow mode at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 10:1) |

| Injection Volume | 1 µL |

| Oven Program | Initial temperature 50 °C for 5 min, ramp at 10 °C/min to 200 °C, hold for 2 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-300 |

| Solvent Delay | 3 minutes |

Data Analysis and Results

The identification of this compound is achieved by comparing its retention time and mass spectrum with a known standard or a reference library such as the NIST Mass Spectral Library.[4][5] Branched alkanes often exhibit characteristic fragmentation patterns.[4] In Electron Ionization (EI), the molecular ion peak (M+) may be weak or absent for highly branched alkanes.[4] The fragmentation pattern is dominated by the formation of stable carbocations resulting from cleavage at the branching points.[4] For this compound (molecular weight: 156.31 g/mol [6]), characteristic fragments would be expected from the loss of alkyl groups.

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at various concentrations. The peak area of a characteristic ion is plotted against the concentration.

Table 1: Illustrative Quantitative Data for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) | Calculated Concentration (µg/mL) | % Recovery |

| 1 | 12,543 | 1.02 | 102 |

| 5 | 63,211 | 5.08 | 101.6 |

| 10 | 124,890 | 9.95 | 99.5 |

| 25 | 311,567 | 24.98 | 99.9 |

| 50 | 625,432 | 50.12 | 100.2 |

Protocol

-

Prepare a stock solution of this compound (1 mg/mL) in hexane.

-

Perform serial dilutions to prepare working standards with concentrations ranging from 1 µg/mL to 50 µg/mL.

-

Place 5 mL of the liquid sample into a 20 mL headspace vial.

-

If required, add a salt (e.g., NaCl) to increase the volatility of the analyte.

-

Seal the vial with a septum cap.

-

Incubate the vial at a constant temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for equilibration of the analyte between the sample and the headspace.[7]

-

Expose a SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.[7]

-

Set up the GC-MS instrument with the parameters outlined in the instrumentation section.

-

Inject the prepared standards to generate a calibration curve.

-

For SPME, retract the fiber and insert it into the GC inlet for thermal desorption of the analyte onto the column.

-

For liquid injection, inject 1 µL of the prepared sample.

-

Acquire the data.

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with a reference spectrum.

-

Integrate the peak area of a characteristic ion.

-

Calculate the concentration of this compound in the sample using the calibration curve.

Visualization of Experimental Workflow

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The described GC-MS method provides a robust and reliable framework for the analysis of this compound. The protocol can be adapted for various sample matrices by selecting the appropriate sample preparation technique. Accurate identification is based on retention time and mass spectral data, while quantification is achieved through the use of an external standard calibration. This application note serves as a valuable resource for researchers and professionals in need of a sensitive and specific method for the analysis of branched alkanes.

References

- 1. Sample preparation GC-MS [scioninstruments.com]

- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. uoguelph.ca [uoguelph.ca]

- 4. GCMS Section 6.9.2 [people.whitman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3-Methyl-4-(propan-2-yl)heptane | C11H24 | CID 23385031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go-jsb.nl [go-jsb.nl]

Application Notes and Protocols for the Determination of Retention Indices of Branched Alkanes on Different GC Columns

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the analysis of complex hydrocarbon mixtures, such as those encountered in petroleum analysis, environmental monitoring, and metabolomics, the positive identification of individual components can be challenging. Retention time alone is often insufficient for unambiguous identification due to its dependence on operational parameters. The Kovats retention index (RI) system provides a standardized method for reporting retention data, enabling inter-laboratory comparisons and increasing the confidence of compound identification.[1] This application note provides detailed protocols for the determination of retention indices of branched alkanes on different types of GC columns and presents a compilation of retention index data to aid in their identification.

Principle of Kovats Retention Index

The Kovats retention index relates the retention time of an analyte to those of n-alkanes eluting before and after it.[2] For a temperature-programmed analysis, the linear retention index (LRI) is calculated using the following formula:

LRI = 100 * [n + (t_a - t_n) / (t_{n+1} - t_n)]

Where:

-

t_a is the retention time of the analyte.

-

t_n is the retention time of the n-alkane eluting before the analyte.

-

t_{n+1} is the retention time of the n-alkane eluting after the analyte.

-

n is the carbon number of the n-alkane eluting before the analyte.

By definition, the retention index of an n-alkane is 100 times its carbon number.[2]

Data Presentation: Retention Indices of Branched Alkanes

The retention indices of branched alkanes are significantly influenced by the polarity of the stationary phase of the GC column. Non-polar columns primarily separate compounds based on their boiling points, while polar columns exhibit additional interactions (e.g., dipole-dipole) that can alter the elution order.[3] Below are tables summarizing the Kovats retention indices of selected branched alkanes on commonly used non-polar and polar GC columns.

Table 1: Kovats Retention Indices of Selected Branched Alkanes on Non-Polar Columns. This table includes data for columns such as DB-1 (100% dimethylpolysiloxane) and DB-5 (5% phenyl-95% methylpolysiloxane).[4][5][6]

| Compound | DB-1 | DB-5 |

| 2-Methylpentane | 573 | 576 |

| 3-Methylpentane | 589 | 592 |

| 2,2-Dimethylbutane | 535 | 538 |

| 2,3-Dimethylbutane | 580 | 584 |

| 2-Methylhexane | 674 | 677 |

| 3-Methylhexane | 685 | 688 |

| 2,2-Dimethylpentane | 628 | 631 |

| 2,4-Dimethylpentane | 667 | 670 |

| 3,3-Dimethylpentane | 672 | 675 |

| 2,2,3-Trimethylbutane | 669 | 672 |

| 2-Methylheptane | 774 | 777 |

| 3-Methylheptane | 783 | 786 |

| 4-Methylheptane | 780 | 783 |

| 2,2-Dimethylhexane | 728 | 731 |